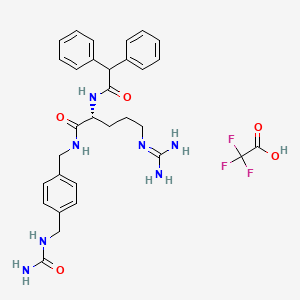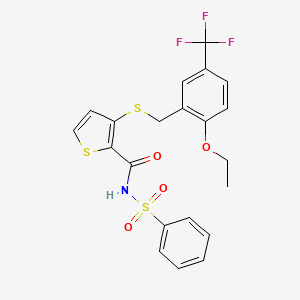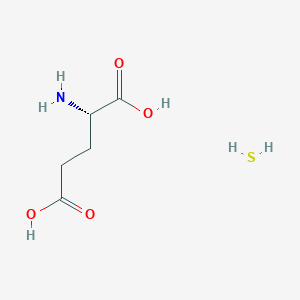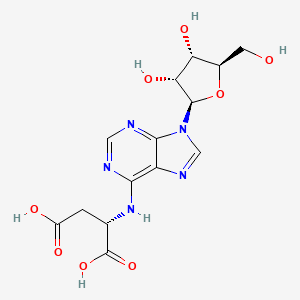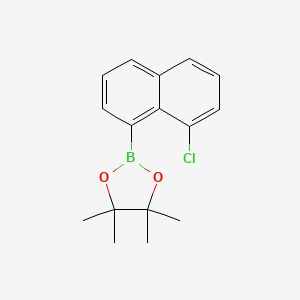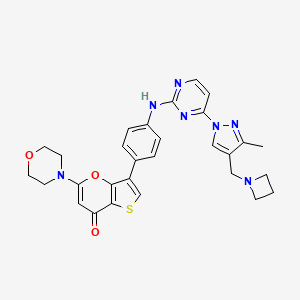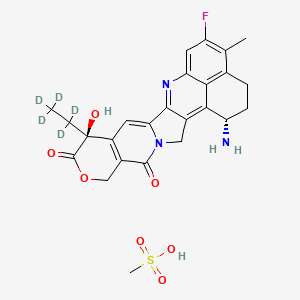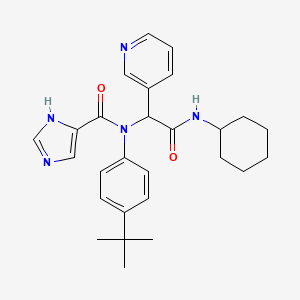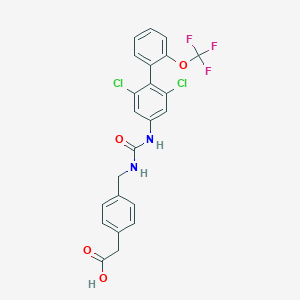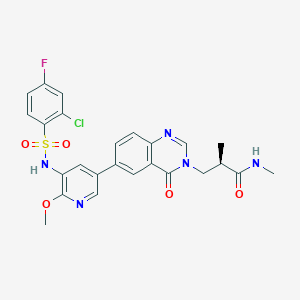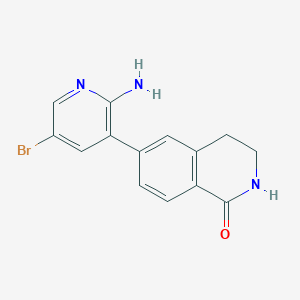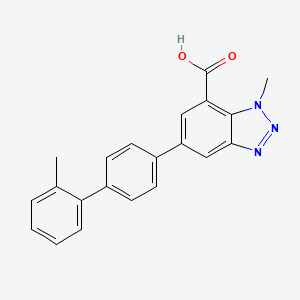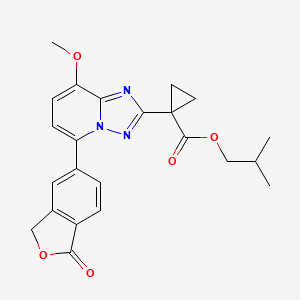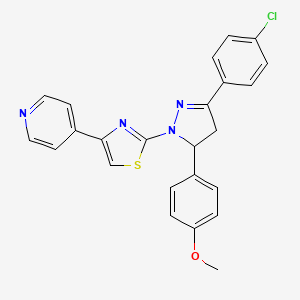
mTOR inhibitor-8
Overview
Description
mTOR inhibitor-8: is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. This compound has shown significant potential in inducing autophagy and exhibiting anti-tumor and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of mTOR inhibitor-8 involves multiple steps, typically starting with the preparation of key intermediates through a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, cyclization, and purification through chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: : For industrial-scale production, the synthesis of this compound is often optimized for cost-effectiveness and scalability. This involves using readily available starting materials, efficient catalytic systems, and continuous flow processes to enhance reaction rates and yields. Purification techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: : mTOR inhibitor-8 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s reactivity.
Substitution: Common in the modification of the compound’s structure to enhance its efficacy or reduce side effects.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s pharmacological properties.
Scientific Research Applications
Chemistry: : mTOR inhibitor-8 is used in chemical research to study the synthesis and modification of kinase inhibitors. Its structure-activity relationship (SAR) studies help in designing more potent and selective inhibitors.
Biology: : In biological research, this compound is utilized to investigate the mTOR signaling pathway, which is crucial for understanding cell growth, metabolism, and autophagy. It serves as a tool to dissect the molecular mechanisms underlying these processes.
Medicine: : Medically, this compound has shown promise in treating various cancers, particularly non-small cell lung cancer, by inhibiting cell proliferation and inducing autophagy . It is also being explored for its potential in treating viral infections due to its antiviral properties.
Industry: : In the pharmaceutical industry, this compound is a candidate for drug development, particularly in oncology and antiviral therapies. Its ability to modulate autophagy makes it a valuable compound for developing treatments for diseases characterized by dysregulated autophagy.
Mechanism of Action
mTOR inhibitor-8 exerts its effects by binding to the FKBP12 protein, forming a complex that inhibits the activity of mTOR. This inhibition disrupts the mTOR signaling pathway, leading to reduced cell growth and proliferation, and increased autophagy. The compound specifically targets the mTORC1 complex, which is involved in protein synthesis and cell growth, and to a lesser extent, the mTORC2 complex, which regulates cell survival and cytoskeletal organization .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: The prototype mTOR inhibitor, known for its immunosuppressive and anticancer properties.
Temsirolimus: A derivative of rapamycin used in the treatment of renal cell carcinoma.
Everolimus: Another rapamycin derivative with applications in cancer therapy and organ transplantation.
Uniqueness of mTOR inhibitor-8: : this compound stands out due to its potent autophagy-inducing properties and its effectiveness in inhibiting the growth of non-small cell lung cancer cells. Its dual role as an mTOR inhibitor and autophagy inducer makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYORGGAMBAZQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B8144444.png)
